molecular formula C11H12N8 B2483528 2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415488-46-7

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2483528
CAS No.: 2415488-46-7
M. Wt: 256.273
InChI Key: AZNYCQSXVBCVAV-UHFFFAOYSA-N
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Description

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrazine ring, and an azetidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole is unique due to its specific combination of a triazole ring, pyrazine ring, and azetidine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8/c1-8-15-16-11-10(12-4-5-18(8)11)17-6-9(7-17)19-13-2-3-14-19/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNYCQSXVBCVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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